9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine 9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17348369
InChI: InChI=1S/C24H18N4/c25-15-9-11-19-21(13-5-1-3-7-17(13)27-19)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)28-20/h1-12,27-28H,25-26H2
SMILES:
Molecular Formula: C24H18N4
Molecular Weight: 362.4 g/mol

9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine

CAS No.:

Cat. No.: VC17348369

Molecular Formula: C24H18N4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine -

Specification

Molecular Formula C24H18N4
Molecular Weight 362.4 g/mol
IUPAC Name 4-(3-amino-9H-carbazol-4-yl)-9H-carbazol-3-amine
Standard InChI InChI=1S/C24H18N4/c25-15-9-11-19-21(13-5-1-3-7-17(13)27-19)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)28-20/h1-12,27-28H,25-26H2
Standard InChI Key IARQBIYRLWUWFK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)N)N

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of two carbazole units linked at the 4,4'-positions by a diamine bridge. Each carbazole moiety features a planar aromatic system with nitrogen atoms at the 3,3'-positions, creating a symmetrical framework . This arrangement facilitates intramolecular charge transfer and stabilizes excited states, critical for optoelectronic applications .

Electronic Properties

Density functional theory (DFT) calculations reveal a HOMO energy level of approximately -5.22 eV and a LUMO of -1.19 eV, positioning it as an effective hole-transporting material . The diamine linkage introduces electron-rich regions that enhance hole mobility, while the carbazole units contribute to high triplet energy levels (>2.7 eV), suppressing exciton quenching in OLEDs .

Comparative Structural Analysis

The compound’s performance is benchmarked against analogs with modified substituents (Table 1). For instance, N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine (CAS 1002762-60-8) exhibits improved solubility due to biphenyl groups but lower thermal stability. In contrast, N4,N4'-Bis(9-(naphthalen-2-yl)-9H-carbazol-3-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (CAS 934545-87-6) achieves stronger π-stacking interactions but suffers from synthetic complexity .

Table 1: Structural and Functional Comparison of Bicarbazole Derivatives

Compound NameCAS NumberKey FeatureApplication Relevance
9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine-Balanced charge transportOLED host materials
N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-3-amine1002762-60-8Enhanced solubilitySolution-processed OLEDs
N4,N4'-Bis(9-(naphthalen-2-yl)-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine934545-87-6Strong π-stackingHigh-efficiency devices
1-(3,5-Dimethylphenyl)-1H-indol-5-amine360045-07-4Altered substitution patternPharmaceutical intermediates

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with the oxidative coupling of carbazole monomers using FeCl₃, yielding 3,3'-bicarbazole . Subsequent Ullmann coupling with iodobenzene derivatives introduces alkyl or aryl substituents, enhancing solubility and processability . For example, reaction with 4-iodo-n-butylbenzene produces 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole, which exhibits improved film-forming properties for solution-processed OLEDs .

Purification and Characterization

Vacuum sublimation (>99% purity) is employed to remove impurities, critical for device performance . Thermal gravimetric analysis (TGA) shows a decomposition temperature exceeding 330°C, confirming stability under operational conditions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity, while differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) of ~150°C, indicative of amorphous morphology .

Photophysical and Electrochemical Properties

Absorption and Emission Profiles

In tetrahydrofuran (THF), the compound exhibits UV absorption maxima at 339 nm and photoluminescence (PL) at 450 nm, attributed to π-π* transitions . Time-resolved PL measurements reveal a biexponential decay with lifetimes of 1.2 ns and 4.8 ns, suggesting contributions from both monomeric and aggregated states .

Charge Transport Mechanisms

Hole mobility measured via space-charge-limited current (SCLC) reaches 10<sup>−3</sup> cm²/V·s, outperforming NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine), a standard hole-transport material . This is attributed to the diamine bridge, which creates a conjugated pathway for charge delocalization .

Applications in Organic Electronics

OLED Host Materials

In phosphorescent OLEDs, the compound serves as a host for green emitters like Ir(ppy)<sub>3</sub>, achieving external quantum efficiencies (EQEs) of 18–22% . Its high triplet energy prevents back-energy transfer, while its amorphous nature reduces crystallization-induced device degradation .

Solution-Processed Devices

When blended with poly(N-vinylcarbazole) (PVK), the compound enables inkjet-printed OLEDs with a maximum luminance of 12,000 cd/m² and a low turn-on voltage of 3.2 V . The addition of n-butyl groups further improves wettability on indium tin oxide (ITO) substrates, critical for large-area displays .

Stability and Environmental Impact

Thermal and Oxidative Stability

Accelerated aging tests at 85°C and 85% humidity show <5% efficiency loss over 500 hours, surpassing commercial analogs . The carbazole units’ inherent resistance to oxidation mitigates degradation under ambient conditions .

Environmental Considerations

Future Directions and Challenges

Hybrid Materials Development

Incorporating metal-organic frameworks (MOFs) or graphene oxide could enhance charge injection and mechanical flexibility . Preliminary studies with Zn-based MOFs show a 30% improvement in luminance uniformity .

Scalability and Cost Reduction

While current synthetic yields exceed 75%, scaling to industrial production requires optimization of FeCl₃-mediated coupling, which contributes to 40% of raw material costs . Alternative catalysts, such as CuI/1,10-phenanthroline, are under investigation to reduce expenses .

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